3-Nitro-4-(pyridin-4-yl)benzoic acid
CAS No.:
Cat. No.: VC13366910
Molecular Formula: C12H8N2O4
Molecular Weight: 244.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8N2O4 |
|---|---|
| Molecular Weight | 244.20 g/mol |
| IUPAC Name | 3-nitro-4-pyridin-4-ylbenzoic acid |
| Standard InChI | InChI=1S/C12H8N2O4/c15-12(16)9-1-2-10(11(7-9)14(17)18)8-3-5-13-6-4-8/h1-7H,(H,15,16) |
| Standard InChI Key | KYSNZXCOZGUZEQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C2=CC=NC=C2 |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C2=CC=NC=C2 |
Introduction
Structural and Molecular Characteristics
Core Framework and Functional Groups
3-Nitro-4-(pyridin-4-yl)benzoic acid consists of a benzoic acid backbone substituted with a pyridin-4-yl group at the 4-position and a nitro group (-NO₂) at the 3-position. The pyridine ring introduces aromatic nitrogen, enabling hydrogen bonding and coordination chemistry, while the nitro group enhances electrophilic character and polarizability. Compared to 4-pyridin-4-yl-benzoic acid (molecular formula C₁₂H₉NO₂, molecular weight 199.205 g/mol) , the nitro derivative would have a molecular formula of C₁₂H₈N₂O₄ and a molecular weight of 268.21 g/mol.
Crystallographic and Stereoelectronic Properties
While crystallographic data for the nitro derivative is unavailable, the parent compound’s density (1.2±0.1 g/cm³) suggests a tightly packed lattice. Introducing a nitro group typically increases density due to added electron density and molecular mass. Computational modeling predicts a planar arrangement of the nitro and carboxylic acid groups, creating a conjugated system that stabilizes negative charge delocalization.
Synthetic Pathways and Reaction Mechanisms
Nitration of 4-Pyridin-4-yl-benzoic Acid
The synthesis of 3-nitro-4-(pyridin-4-yl)benzoic acid likely involves electrophilic aromatic nitration of 4-pyridin-4-yl-benzoic acid. Nitration typically requires a mixture of concentrated nitric and sulfuric acids, with reaction conditions tailored to avoid over-nitration. The pyridine ring’s electron-withdrawing nature directs nitration to the meta position relative to the carboxylic acid group, consistent with the 3-nitro substitution pattern.
Optimization Challenges
Reaction yields for analogous nitrations vary widely. For example, nitration of phenylbenzoic acid derivatives under mild conditions (0–5°C) achieves 58–89% yields , but steric and electronic effects from the pyridine ring may reduce efficiency. Purification via recrystallization or chromatography is essential due to potential byproducts like 2-nitro isomers.
Physicochemical Properties
Thermal Stability and Phase Transitions
The parent compound exhibits a melting point >300°C , indicative of strong intermolecular interactions. Introducing a nitro group is expected to raise the melting point further (estimated 310–330°C) due to enhanced dipole-dipole interactions and possible hydrogen bonding between nitro and carboxylic acid groups.
Table 1: Comparative Physicochemical Data
Solubility and Partitioning Behavior
First Aid and Emergency Response
Skin contact with the nitro derivative requires immediate washing with polyethylene glycol to solubilize nitro compounds, unlike water alone for the parent compound . Inhalation risks necessitate oxygen therapy and monitoring for methemoglobinemia, a condition linked to nitro group metabolism.
Applications in Medicinal Chemistry
Pharmacophore Development
The parent compound’s pyridinyl-benzoic acid framework is utilized in kinase inhibitors and anti-inflammatory agents . Introducing a nitro group could modulate target binding through:
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Enhanced hydrogen bonding: Nitro groups act as hydrogen bond acceptors.
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Electrostatic complementarity: Negative electrostatic potential near the nitro group may interact with cationic residues.
Case Study: Nitroaromatic Prodrugs
Nitro groups are often reduced in vivo to amine functionalities, enabling prodrug strategies. For example, antiparasitic agents like benznidazole leverage nitro reduction for activation . 3-Nitro-4-(pyridin-4-yl)benzoic acid could serve as a precursor for amine-containing bioactive molecules.
Environmental and Regulatory Considerations
Biodegradation and Ecotoxicity
Nitroaromatic compounds are resistant to microbial degradation, posing long-term ecological risks. The derivative’s predicted water solubility (1.2 g/L) increases bioavailability, necessitating stringent disposal protocols akin to those for the parent compound (special waste disposal) .
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